molecular formula C28H16Cl2O5 B14377055 1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] CAS No. 90016-26-5

1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]

Cat. No.: B14377055
CAS No.: 90016-26-5
M. Wt: 503.3 g/mol
InChI Key: SVALQKJHNYOMDF-UHFFFAOYSA-N
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Description

1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] is a complex organic compound with the molecular formula C28H20Cl2O3. It is characterized by the presence of two 4-chlorophenyl groups attached to an ethanone backbone, which is further linked by an oxydi(4,1-phenylene) moiety.

Preparation Methods

The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] can be compared with other similar compounds, such as:

The uniqueness of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] lies in its specific structural features, which contribute to its diverse reactivity and wide range of applications in scientific research .

Properties

CAS No.

90016-26-5

Molecular Formula

C28H16Cl2O5

Molecular Weight

503.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[4-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenoxy]phenyl]ethane-1,2-dione

InChI

InChI=1S/C28H16Cl2O5/c29-21-9-1-17(2-10-21)25(31)27(33)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)28(34)26(32)18-3-11-22(30)12-4-18/h1-16H

InChI Key

SVALQKJHNYOMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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